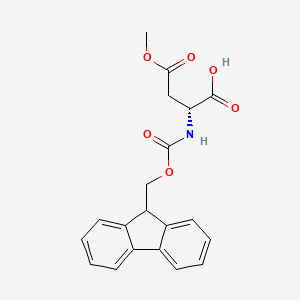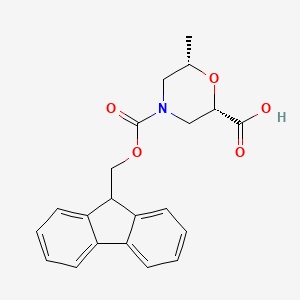![molecular formula C9H9BrClN3S B8061843 [5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide](/img/structure/B8061843.png)
[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: Industrial production methods for [5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide are also not well-documented in publicly accessible sources. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: [5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction efficiency and yield.
Scientific Research Applications
[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in various analytical techniques and as a starting material for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide can be identified based on their chemical structure and properties. Some of these similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various scientific research applications. Its distinct characteristics set it apart from other similar compounds.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S.BrH/c10-7-3-1-6(2-4-7)8-5-14-9(11)13-12-8;/h1-4H,5H2,(H2,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMABWUMMPIGOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)[NH3+])C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NN=C(S1)[NH3+])C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8061762.png)
![(3S,3AR,5S,6aS,7S)-1-Methyl-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B8061771.png)
![(3S,3AR,5S,6aS,7S)-7-(Hydroxymethyl)hexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8061772.png)
![methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061784.png)
![2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B8061798.png)



![6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B8061828.png)
![[1-Hydroxy-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-propan-2-ylazanium;chloride](/img/structure/B8061834.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B8061850.png)
![[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride](/img/structure/B8061853.png)
![[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide](/img/structure/B8061859.png)

